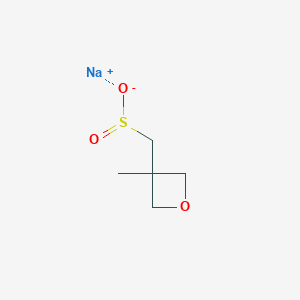
Sodium 2-(3-oxetane)propylsulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-oxetane)propylsulfinate typically involves the reaction of 3-oxetanemethanol with sodium sulfinate under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield . The product is then purified through crystallization or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: Sodium 2-(3-oxetane)propylsulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted oxetane derivatives .
科学的研究の応用
Sodium 2-(3-oxetane)propylsulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles.
Medicine: It has applications in medicinal chemistry for the development of new pharmaceuticals.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Sodium 2-(3-oxetane)propylsulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations . The compound’s reactivity is influenced by the presence of the sulfinate group, which can stabilize or destabilize reaction intermediates depending on the reaction conditions .
類似化合物との比較
- Sodium isopropylsulfinate
- Sodium ethylsulfinate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: Sodium 2-(3-oxetane)propylsulfinate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other sulfinates . The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in synthetic chemistry . In contrast, other sulfinates such as sodium isopropylsulfinate and sodium ethylsulfinate lack this structural feature and therefore exhibit different reactivity profiles .
特性
分子式 |
C5H9NaO3S |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
sodium;(3-methyloxetan-3-yl)methanesulfinate |
InChI |
InChI=1S/C5H10O3S.Na/c1-5(2-8-3-5)4-9(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChIキー |
OJCCRAPTUVSBGS-UHFFFAOYSA-M |
正規SMILES |
CC1(COC1)CS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


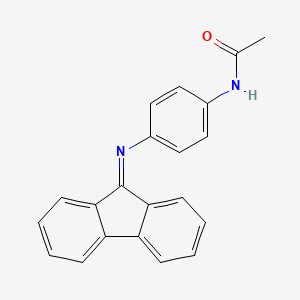
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
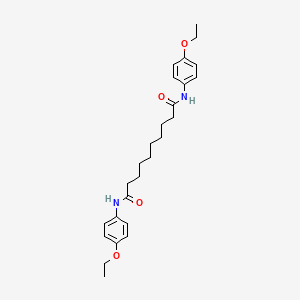
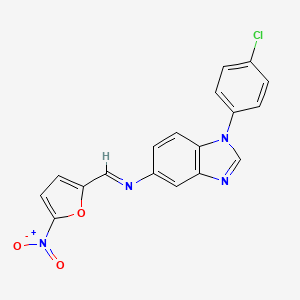
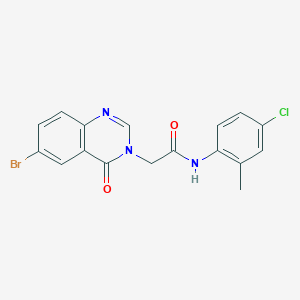
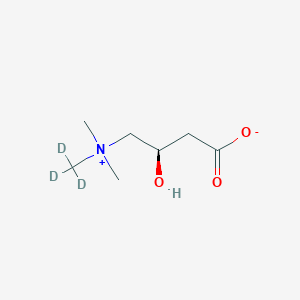
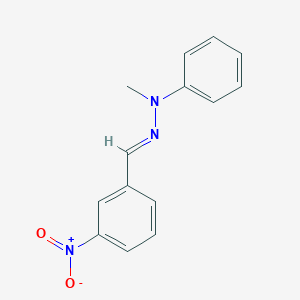
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
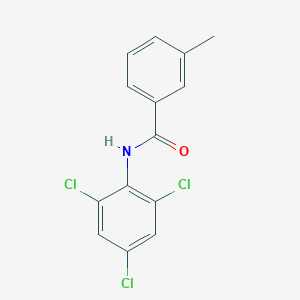
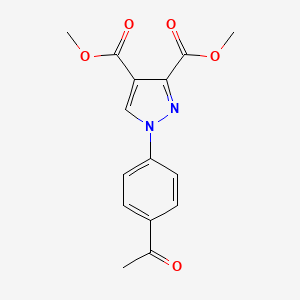
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
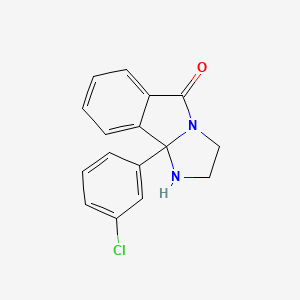
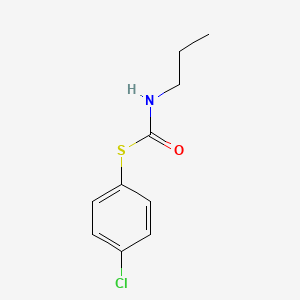
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
